3-Amino-4-bromobenzofuran-2-carboxylic acid

Physicochemical profiling Drug-likeness Lead optimization

3-Amino-4-bromobenzofuran-2-carboxylic acid (CAS 1781820-33-4; MF: C9H6BrNO3; MW: 256.05 g/mol) is a trisubstituted benzofuran-2-carboxylic acid derivative bearing a 3-amino group, a 4-bromo substituent, and a 2-carboxylic acid moiety on the fused benzofuran core. The compound is commercially available at ≥95% purity (AKSci) or ≥98% purity (MolCore) for research use, stored at 2–8°C.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
Cat. No. B11857356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-bromobenzofuran-2-carboxylic acid
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=C(O2)C(=O)O)N
InChIInChI=1S/C9H6BrNO3/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,11H2,(H,12,13)
InChIKeyXIYZEFWDFCIQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-bromobenzofuran-2-carboxylic Acid – Structural and Procurement Baseline for Benzofuran Scaffold Selection


3-Amino-4-bromobenzofuran-2-carboxylic acid (CAS 1781820-33-4; MF: C9H6BrNO3; MW: 256.05 g/mol) is a trisubstituted benzofuran-2-carboxylic acid derivative bearing a 3-amino group, a 4-bromo substituent, and a 2-carboxylic acid moiety on the fused benzofuran core . The compound is commercially available at ≥95% purity (AKSci) or ≥98% purity (MolCore) for research use, stored at 2–8°C . Its structure places it within the broader class of benzofuran-2-carboxylic acids, a scaffold widely investigated for carbonic anhydrase inhibition, kinase inhibition (Pim-1), and anticancer applications, though direct bioactivity data for this specific substitution pattern remains sparse in the published literature [1].

Why 3-Amino-4-bromobenzofuran-2-carboxylic Acid Cannot Be Replaced by Simpler Benzofuran-2-carboxylic Acid Analogs in Synthetic Programs


The simultaneous presence of three chemically orthogonal functional groups—the C4 aryl bromide (a cross-coupling handle), the C3 primary amine (a nucleophilic/condensation site), and the C2 carboxylic acid (a polar anchor and derivatization point)—creates a reactivity profile that no single-comparator analog can replicate . Replacing this compound with 3-aminobenzofuran-2-carboxylic acid (CAS 742013-09-8, no bromine) forfeits all Pd-catalyzed cross-coupling diversification at C4 . Substituting 4-bromobenzofuran-2-carboxylic acid (no amine) eliminates the C3 amino handle required for amide, urea, or Schiff-base library construction . Even positional isomers such as 5-bromobenzofuran-2-carboxylic acid (bromine at C5, no amine) direct derivatization to a different vector on the benzofuran ring, fundamentally altering molecular geometry and target engagement potential [1]. These structural distinctions translate into non-interchangeable synthetic utility, as demonstrated quantitatively by the differential Pim-1 inhibitory potency observed across bromo-positional isomers within this scaffold class [1].

Quantitative Differentiation Evidence: 3-Amino-4-bromobenzofuran-2-carboxylic Acid vs. Closest Benzofuran Analogs


Molecular Weight and Physicochemical Property Differentiation vs. 3-Aminobenzofuran-2-carboxylic Acid and Benzofuran-2-carboxylic Acid

The 4-bromo substituent increases molecular weight by approximately 79 Da relative to the non-brominated 3-aminobenzofuran-2-carboxylic acid (MW 177.16 vs. 256.05) and 94 Da relative to the parent benzofuran-2-carboxylic acid (MW 162.14). This mass increment corresponds to the replacement of a hydrogen with bromine, which also increases predicted density (1.784 g/cm³ for 5-bromo analog vs. 1.462 g/cm³ for the non-brominated 3-amino analog) and lowers predicted pKa of the carboxylic acid (2.91–2.93 for brominated analogs vs. 3.12 for parent benzofuran-2-carboxylic acid) . The bromine atom additionally introduces a heavy atom effect that modulates lipophilicity and polar surface area, factors relevant to membrane permeability and protein binding in drug discovery contexts .

Physicochemical profiling Drug-likeness Lead optimization

Dual Orthogonal Derivatization Handles: C4 Bromine for Cross-Coupling vs. C3 Amine for Amide Bond Formation vs. Single-Handle Analogs

The C4 aryl bromide enables Pd(0)-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, while the C3 primary amine independently permits amide bond formation, reductive amination, or urea synthesis without protecting-group interference on the carboxylic acid . In contrast, the closest analogs each lack at least one of these handles: 3-aminobenzofuran-2-carboxylic acid cannot undergo C4 cross-coupling; 4-bromobenzofuran-2-carboxylic acid lacks the C3 amine; 5-bromobenzofuran-2-carboxylic acid positions the bromine at a different vector [1]. The C2 carboxylic acid provides a third orthogonal handle for esterification or amidation. This three-handle architecture enables sequential diversification strategies—for example, Suzuki coupling at C4 followed by amide formation at C3—yielding libraries inaccessible from any single analog [2].

Synthetic chemistry Library synthesis Parallel medicinal chemistry

Class-Level Kinase Inhibitory Potency: 5-Bromobenzofuran-2-carboxylic Acid Fragment Potency vs. Parent Benzofuran-2-carboxylic Acid and Implications for 4-Bromo-3-amino Congeners

Within the benzofuran-2-carboxylic acid class, bromine substitution dramatically enhances Pim-1 kinase inhibitory potency: 5-bromobenzofuran-2-carboxylic acid exhibits an IC50 of 8.1 μM (8,500 nM) against human Pim-1, whereas the unsubstituted parent benzofuran-2-carboxylic acid shows an IC50 of 119 μM (119,000 nM)—a 14.7-fold potency improvement attributable to the bromine substituent [1] . Further optimization of the 5-bromo series by introduction of a 7-(4-aminocyclohexylamino) substituent yielded compounds with IC50 values of 1–20 nM against Pim-1, demonstrating that bromine at the benzofuran ring is a critical potency-driving pharmacophoric element [2]. While the 4-bromo-3-amino substitution pattern of the target compound has not been directly tested in published Pim-1 assays, the 4-bromo positional isomer places the halogen at a different vector than the 5-bromo series, potentially altering kinase selectivity profiles [3].

Kinase inhibition Fragment-based drug discovery Pim-1 Structure-activity relationship

Carbonic Anhydrase IX Inhibitory Potential: Submicromolar Activity of Brominated Benzofuran-2-carboxylic Acid Derivatives as a Class Benchmark for the 4-Bromo-3-amino Scaffold

Benzofuran-based carboxylic acid derivatives featuring a 5-bromobenzofuran tail linked via a ureido linker to benzoic acid or hippuric acid moieties demonstrated submicromolar inhibition of the cancer-associated human carbonic anhydrase isoform hCA IX, with KI values of 0.56, 0.79, and 0.91 μM for compounds 9f, 9e, and 9b respectively [1]. These compounds also exhibited selective inhibitory profiles against hCA IX over off-target isoforms hCA I and II, with selectivity indices (SI) ranging from 2 to >63 for hCA I and 4 to 47 for hCA II [1]. The bromine on the benzofuran ring contributed to hydrophobic interactions within the hCA IX active site. While the 3-amino-4-bromo substitution pattern of the target compound has not been directly evaluated in published hCA inhibition assays, the 2-carboxylic acid group—when properly oriented—can serve as a zinc-binding group analogous to the carboxylic acid moieties in the reported active series [2].

Carbonic anhydrase inhibition Cancer therapeutics Tumor-associated isoform selectivity

Purity Specification Advantage: ≥98% (NLT) via MolCore ISO-Certified Supply vs. ≥95% Standard Grade from Alternative Vendors

MolCore supplies 3-amino-4-bromobenzofuran-2-carboxylic acid at ≥98% purity (NLT 98%) under ISO-certified quality systems, stored at 2–8°C, compared with ≥95% purity specifications from AKSci and other catalog vendors . This 3-percentage-point purity differential corresponds to a maximum impurity burden of ≤2% vs. ≤5%, which, for a 256 Da building block used at multi-milligram scale in parallel synthesis, can translate to a ≥2.5-fold reduction in total impurity load carried through multi-step synthetic sequences . The ISO certification additionally provides documented batch-to-batch consistency relevant to repeat synthesis campaigns.

Quality control Procurement specification Reproducibility

Storage Condition and Stability Differentiation: 2–8°C Refrigerated Storage Requirement vs. Room-Temperature Storage of Non-Amino Benzofuran Analogs

The 3-amino-4-bromobenzofuran-2-carboxylic acid requires refrigerated storage at 2–8°C per MolCore and Chemenu specifications, whereas non-amino benzofuran-2-carboxylic acid analogs such as 4-bromobenzofuran-2-carboxylic acid and 5-bromobenzofuran-2-carboxylic acid are specified for storage at room temperature (sealed, dry conditions) . This differential storage requirement is consistent with the known oxidative and thermal sensitivity of electron-rich aromatic amines, which are susceptible to air oxidation and dimerization upon prolonged storage at ambient temperature [1]. The 3-amino group thus confers not only synthetic utility but also a distinct handling requirement that must be factored into procurement and inventory management decisions.

Compound stability Storage conditions Procurement logistics

Optimal Application Scenarios for 3-Amino-4-bromobenzofuran-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Parallel Library Synthesis Requiring Sequential C4 Cross-Coupling Followed by C3 Amide Diversification

For medicinal chemistry programs building focused benzofuran libraries, the unique three-handle architecture (C4-Br, C3-NH2, C2-COOH) enables a divergent synthetic strategy: Pd-catalyzed Suzuki coupling at C4 installs aryl/heteroaryl diversity in the first step, followed by HATU- or EDC-mediated amide bond formation at C3-NH2 in the second step, without protecting-group manipulation of the C2 carboxylic acid . This sequential derivatization is not achievable with 3-aminobenzofuran-2-carboxylic acid (no C4-Br handle) or 4-bromobenzofuran-2-carboxylic acid (no C3-NH2 handle). The ≥98% purity specification from ISO-certified supply (MolCore) minimizes impurity carry-through across multi-step sequences, reducing the risk of bioassay artifacts in structure-activity relationship (SAR) studies .

Fragment-Based Drug Discovery Targeting Pim-1 or Related Kinases Using Bromobenzofuran Carboxylic Acid Scaffolds

The 14.7-fold Pim-1 potency enhancement observed upon bromination of benzofuran-2-carboxylic acid (IC50: 8.1 μM for 5-bromo vs. 119 μM for parent) establishes bromine as a pharmacophoric requirement within this fragment class . While the 4-bromo-3-amino substitution pattern has not been directly tested against Pim-1, the C3 amino group offers an additional vector for structure-guided optimization—analogous to the 7-aminocyclohexylamino modification that yielded 1–20 nM Pim-1 inhibitors in the 5-bromo series . Fragments with this scaffold are suitable for soakable crystal systems where the 2-carboxylic acid can engage catalytic lysine or salt-bridge residues, and the 4-bromo substituent can occupy a hydrophobic pocket identified in Pim-1 co-crystal structures [1].

Tumor-Associated Carbonic Anhydrase IX Inhibitor Development Leveraging 2-Carboxylic Acid Zinc-Binding Group

Benzofuran-2-carboxylic acid derivatives with bromine substitution have demonstrated submicromolar hCA IX inhibition (KI = 0.56–0.91 μM) with selectivity over off-target CA isoforms (SI: 2 to >63 vs. hCA I; 4–47 vs. hCA II) . The 3-amino-4-bromobenzofuran-2-carboxylic acid provides a scaffold where the 2-carboxylic acid can potentially serve as a zinc-binding group, the 4-bromo substituent can engage hydrophobic residues in the hCA IX active site, and the 3-amino group offers a conjugation site for linker attachment to tumor-targeting moieties or pharmacokinetic modulating groups . This scenario is most relevant for programs seeking to develop CA IX-selective inhibitors for hypoxic tumor microenvironments.

Physicochemical Property Optimization Programs Requiring Fine-Tuned Lipophilicity and Acidity Modulation

The 4-bromo substituent shifts predicted physicochemical parameters relative to non-brominated analogs: density increases by approximately 0.32 g/cm³, and carboxylic acid pKa decreases by approximately 0.2 units (from ~3.12 to ~2.9) compared to the parent benzofuran-2-carboxylic acid . These property shifts are relevant when optimizing compounds for membrane permeability (where moderate lipophilicity increases may improve passive diffusion) or for target engagement under varying pH conditions (where pKa shifts near physiological pH can alter the ionization state and, consequently, binding interactions). The 3-amino group further contributes hydrogen-bond donor capacity (one additional HBD vs. non-amino analogs), affecting calculated LogD7.4 and polar surface area—parameters directly used in CNS MPO and related drug-likeness scoring functions [1].

Quote Request

Request a Quote for 3-Amino-4-bromobenzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.